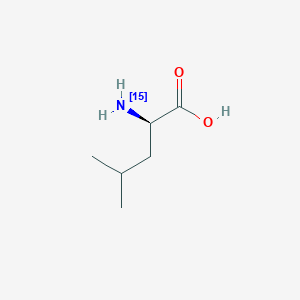

D-Leucine-15N

Description

¹H NMR Analysis

In deuterated water (D₂O), the ¹H NMR spectrum exhibits distinct signals:

¹⁵N NMR Analysis

The ¹⁵N chemical shift of the α-amino group is observed at δ = 32.5 ppm relative to liquid ammonia, consistent with primary aliphatic amines (). Line broadening at room temperature due to rapid proton exchange is mitigated by lowering the temperature to −5°C, enhancing signal resolution ().

Table 2: NMR Chemical Shifts of D-Leucine-¹⁵N

| Nucleus | Group | δ (ppm) | Coupling Constants (J, Hz) | Conditions | Source |

|---|---|---|---|---|---|

| ¹H | Hα | 3.65 | 6.2 (³JH-N) | D₂O, 25°C | |

| ¹⁵N | α-NH₂ | 32.5 | - | D₂O, −5°C |

Vibrational Spectroscopy Analysis (IR, Raman)

Vibrational spectra provide insights into the functional groups and isotopic effects in D-Leucine-¹⁵N:

Infrared (IR) Spectroscopy

- NH₂ Stretching : A broad band at 3350–3200 cm⁻¹, redshifted compared to ¹⁴N due to the isotopic mass effect ().

- COO⁻ Symmetric Stretch : A strong peak at 1405 cm⁻¹, characteristic of the deprotonated carboxylate group ().

- CH₃/CH₂ Deformation : Peaks at 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric) ().

Raman Spectroscopy

- CH₃/CH₂ Stretching : Bands at 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric) ().

- NH₂ Torsional Mode : A weak band at 450 cm⁻¹, absent in ¹⁴N analogues due to isotopic damping ().

Table 3: Vibrational Bands of D-Leucine-¹⁵N

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-(15N)azanyl-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-RFBVFTEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439512 | |

| Record name | D-Leucine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287484-39-3 | |

| Record name | D-Leucine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Enzyme Engineering

The BC621 variant of meso-diaminopimelate dehydrogenase (m-DAPDH) from Corynebacterium glutamicum, engineered through five rounds of mutagenesis (D155G/Q151L/R196M/T170I/H245N), exhibits broad substrate specificity for branched-chain α-keto acids. For this compound synthesis, 2-oxo-4-methylvaleric acid serves as the precursor, with 15N-labeled ammonia as the nitrogen donor. The reaction proceeds under alkaline conditions (pH 10.5) at 65°C, achieving a 99% yield and >99% enantiomeric excess (ee). NADPH regeneration is facilitated by a glucose dehydrogenase/glucose system, ensuring catalytic sustainability.

Table 1: Optimized Parameters for Enzymatic Synthesis

| Parameter | Value | Significance |

|---|---|---|

| Temperature | 65°C | Maximizes enzyme activity |

| pH | 10.5 | Enhances ammonia solubility |

| Substrate Concentration | 50 mM 2-oxo-4-methylvaleric acid | Balances reaction kinetics |

| Cofactor Recycling | Glucose dehydrogenase/glucose | Maintains NADPH levels |

| Isotopic Purity | >98% 15N enrichment | Ensures metabolic traceability |

Scalability and Industrial Adaptation

This method has been successfully scaled to fermenter volumes (15 L), yielding 1.73 g/L of product. The system’s robustness derives from thermostable enzymes and continuous cofactor regeneration, making it suitable for high-throughput pharmaceutical applications.

Multi-Enzymatic Cascades for Stereoinversion

Stereoinversion of L-leucine to this compound avoids racemic resolution inefficiencies. A bi-enzymatic cascade combining L-amino acid deaminase (LAAD) and DAADH enables near-quantitative conversion.

Reaction Sequence and Conditions

- Deamination : LAAD from Proteus mirabilis converts L-leucine to 2-oxo-4-methylvaleric acid.

- Reductive Amination : DAADH introduces 15N-labeled ammonia to form this compound.

NADPH recycling is achieved via formate dehydrogenase, reducing production costs by 40% compared to glucose-coupled systems.

Table 2: Performance Metrics of Stereoinversion

| Metric | Value |

|---|---|

| Conversion Yield | 93% |

| Enantiomeric Excess | >99% |

| Isotopic Incorporation | 98.5% 15N |

| Process Time | 6 hours |

Hydantoinase Process for Industrial Production

The hydantoinase process, a dynamic kinetic resolution cascade, is employed industrially for D-amino acid synthesis. While traditionally used for D-valine, adaptations for this compound involve 15N-labeled hydantoins.

Enzymatic Steps

- Racemization : Hydantoin racemase equilibrates L- and D-5-isopropylhydantoin.

- Hydrolysis : D-Hydantoinase cleaves D-hydantoin to N-carbamoyl-D-leucine.

- Decarbamoylation : D-Carbamoylase releases this compound using 15N-amidohydrolase.

Table 3: Hydantoinase Process Optimization

| Parameter | Value |

|---|---|

| Substrate | 5-isopropylhydantoin (15N) |

| Temperature | 50°C |

| pH | 8.0 |

| Conversion Efficiency | 88% |

| Purity | 95% |

Limitations and Innovations

The hydantoinase process requires expensive 15N-labeled hydantoins, limiting cost-effectiveness. Recent advances use E. coli co-expressing hydantoinase and carbamoylase, reducing downstream purification steps by 30%.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Yield | ee | 15N Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Enzymatic Reductive Amination | 99% | >99% | 98% | High | Moderate |

| Stereoinversion Cascade | 93% | >99% | 98.5% | Medium | High |

| Hydantoinase Process | 88% | 95% | 95% | Industrial | Low |

Analyse Des Réactions Chimiques

Transamination Reactions

D-Leucine- participates in transamination, transferring its to α-ketoglutarate to form -glutamate. This reaction is catalyzed by branched-chain amino acid transaminases (BCATs), which are upregulated in cancer cells .

Key Observations:

-

Scrambling of 15N^{15}\text{N}15N: In E. coli, -Leu metabolism leads to -Glu synthesis, which subsequently labels Arg, Ala, and Val .

-

Enzymatic Regulation: Excess unlabeled amino acids suppress scrambling, confirming feedback inhibition in metabolic pathways .

| System | Observation | Reference |

|---|---|---|

| E. coli | -Leu → -Glu | |

| Leukemia cells | Aspartate transaminase activity detected |

Protein Incorporation

D-Leucine- is incorporated into proteins during synthesis, enabling studies on endogenous protein secretion and turnover .

Analytical Derivatization

For detection via gas chromatography–combustion–isotope ratio mass spectrometry (GC-C-IRMS), D-Leucine- undergoes derivatization:

Procedure :

-

Reagents: Thionyl chloride and pivaloyl chloride.

-

Product: N-pivaloyl-isopropyl derivatives.

-

Conditions: Column temperature gradient (70°C to 300°C), split injection (10:1).

| Derivative | Retention Time (min) | Detection Limit (pmol) |

|---|---|---|

| N-pivaloyl-isopropyl | ~20 | 0.1 |

Isotopic Scrambling

In protein expression systems, -Leu scrambling occurs unless suppressed:

Case Study :

-

Without Suppression: 15N labels appear in non-Leu residues (Arg, Ala, Val, Glu).

-

With Suppression: Adding 10× excess unlabeled amino acids ensures faithful -Leu incorporation.

| Condition | Faithful Incorporation | Scrambled Residues |

|---|---|---|

| 15N-Leu (+1X) | 2/10 peptides | Arg, Ala, Val, Glu |

| 15N-Leu (+10X) | 10/10 peptides | None |

Applications De Recherche Scientifique

D-Leucine-15N is a labeled form of the D-Leucine amino acid, incorporating the stable isotope Nitrogen-15. This compound is leveraged in scientific research for its utility in studying amino acid metabolism, protein synthesis, and as a diagnostic tool in various biological systems .

Scientific Applications of this compound

This compound is used across various scientific disciplines. Its applications stem from its unique properties as a labeled amino acid, allowing researchers to trace and quantify its behavior in biological systems .

1. Amino Acid Metabolism Studies:

- In vivo studies: this compound is employed to investigate endogenous amino acid losses (EAALs) and true digestibility of amino acids in biological models. For example, the 15N-leucine single-injection method has been used to determine EAALs in poultry fed varying levels of protein .

- Isotope Tracer: 15N-leucine can be used to measure the contribution of endogenous protein to total protein in ileal digesta . Studies have used intravenous infusions of 15N-leucine to differentiate between endogenous and exogenous nitrogen in the human jejunum after meal ingestion .

- Leucine and Muscle Protein Metabolism: L-[1-13C,15N]leucine has been used as a substrate tracer to study leucine and muscle protein metabolism in fasting adults .

2. Protein Synthesis Analysis:

- Quantitative Proteomics: Incorporation of stable isotopes such as 15N into amino acids allows for the creation of proteins that can be used as internal standards in quantitative proteomic analysis .

- Enzyme Creation: Artificial thermostable D-amino acid dehydrogenases (D-AADH) can be created and used in the synthesis of 13C- and/or 15N-labeled D-branched-chain amino acids (D-BCAAs) .

3. Diagnostic and Analytical Applications:

- Enzyme Assays: Thermostable D-AADH can be utilized to selectively assay D-isoleucine in a mixture of isoleucine isomers, which is valuable in analytical biochemistry .

- Bioactive Peptide Research: Labeled amino acids can be incorporated into bioactive peptides to study their physiological roles and therapeutic potential .

Methodological Approaches Using this compound

The utilization of This compound in scientific research involves several key methodologies that enable precise measurement and tracking of the compound within biological systems .

1. 15N-Leucine Single-Injection Method:

- Principle: This method involves subcutaneously injecting a 15N-leucine solution into a biological subject to determine endogenous amino acid losses. Blood and excreta samples are collected to measure 15N-enrichment in leucine .

- Calculations: The 15N-enrichment (atom percent excess, APE) in leucine is calculated using the formulas: (1) (2) where sam and bas refer to labeled and basal samples, respectively.

- Application: This method is suitable for determining EAALs and the true digestibility of amino acids in poultry fed varying levels of protein .

2. Isotope Dilution Technique:

- Principle: The isotope dilution technique involves infusing 15N-leucine and measuring its enrichment in different fractions (e.g., plasma, digesta) to calculate the contribution of endogenous protein .

- Application: This technique has been applied to quantify nitrogen fraction flow rates in the gastro-jejunal secretions and to differentiate between endogenous and exogenous nitrogen in the human jejunum .

Advantages of Using this compound

- Precision: The use of a stable isotope label allows for precise tracking and quantification of leucine metabolism .

- Safety: 15N is a non-radioactive, stable isotope, making it safe for use in human and animal studies .

- Versatility: this compound can be incorporated into various experimental designs, including single-injection methods, continuous infusion techniques, and proteomic analyses .

- Bioavailability: Peptides containing labeled amino acids often exhibit greater bioavailability compared to proteins, enhancing their utility in nutritional studies .

Mécanisme D'action

The mechanism of action of D-Leucine-15N involves its incorporation into metabolic pathways where it acts similarly to natural leucine. It is known to stimulate protein synthesis by activating the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This activation enhances the translation of specific messenger RNAs involved in muscle protein synthesis and other anabolic processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

L-Leucine-15N (CAS: 59935-31-8)

- Structural Differences : L-Leucine-15N is the L-enantiomer of leucine, sharing the same molecular formula (C₆H₁₃(¹⁵N)O₂ ) but differing in stereochemistry. The L-form is biologically active in eukaryotic systems, participating in protein synthesis and mTOR signaling .

- Applications :

- L-Leucine-15N : Used in human metabolic studies, such as quantifying protein synthesis rates via ¹⁵N tracer techniques. For example, L-[1-¹³C]leucine and ¹⁵N-urea were co-administered in human trials to validate leucine oxidation rates .

- D-Leucine-15N : Primarily employed in bacterial studies (e.g., peptidoglycan biosynthesis) or enzyme specificity assays due to its resistance to mammalian metabolic pathways .

- Purity and Handling : Both enantiomers exhibit >98% purity but require distinct storage conditions; this compound is often stored at 2–8°C in dark, dry environments to prevent racemization .

DL-Leucine-15N (Racemic Mixture)

- Structural Features : A 1:1 mixture of D- and L-Leucine-15N.

- Applications: Used as a control in enantioselective experiments or to study racemase enzyme activity.

Other ¹⁵N-Labeled Amino Acids

- L-Isoleucine-15N and DL-Valine-¹⁵N,d8 : These compounds differ in side-chain structure (e.g., isoleucine’s methyl branch) and isotopic labeling positions. For example, deuterated valine (D-Valine-d8) is used in NMR for structural elucidation, whereas ¹⁵N-labeled valine tracks nitrogen flux in plants .

- N-Acetyl-D-Leucine: A derivative of this compound used in pharmacokinetic studies.

Research Findings and Data Tables

Table 1: Comparative Properties of ¹⁵N-Labeled Leucine Derivatives

| Compound | CAS Number | Molecular Formula | Enantiomer | Isotopic Label | Purity | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 287484-39-3 | C₆H₁₃(¹⁵N)O₂ | D | ¹⁵N (amino) | >98% | Bacterial metabolism, NMR |

| L-Leucine-15N | 59935-31-8 | C₆H₁₃(¹⁵N)O₂ | L | ¹⁵N (amino) | >98% | Human protein synthesis |

| DL-Leucine-15N | - | C₆H₁₃(¹⁵N)O₂ | DL | ¹⁵N (amino) | ~98% | Enzyme specificity assays |

| D-Valine-d8 | - | C₅H₁₁D₈NO₂ | D | d8 (side-chain) | >95% | Structural NMR studies |

Table 2: Tracer Studies Using ¹⁵N-Labeled Compounds

Activité Biologique

D-Leucine-15N is a stable isotope-labeled form of the amino acid leucine, which has garnered attention in various biological studies due to its role in protein metabolism and potential therapeutic applications. This article synthesizes current research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.

Overview of D-Leucine

D-Leucine is one of the two enantiomers of leucine, an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis, energy production, and metabolic regulation. The incorporation of the nitrogen-15 isotope allows researchers to trace metabolic pathways and study amino acid utilization in various biological systems.

Transamination Reactions

This compound participates in transamination reactions, which are crucial for amino acid metabolism. These reactions involve the transfer of an amino group from one amino acid to a keto acid, facilitating the synthesis of new amino acids and the catabolism of excess nitrogen. Research has shown that D-Leucine can be converted into other metabolites through transamination processes, particularly in cancer cells where altered metabolism is often observed. For instance, studies have indicated that branched-chain amino acid transaminase activity is upregulated in certain cancers, suggesting a potential metabolic vulnerability that can be targeted therapeutically .

Case Studies

-

Infant Nutrition Study

A study investigated the utilization rates of D-[15N] leucine among infants receiving parenteral nutrition. The results demonstrated that this compound was effectively utilized, indicating its potential importance in infant dietary formulations . -

Cancer Metabolism

In leukemia cell lines treated with asparaginase (ASNase), researchers observed significant changes in the metabolic profiles when this compound was introduced. The presence of 15N-labeled metabolites suggested altered transport and metabolism of leucine compared to other amino acids, highlighting its unique role in cellular metabolism under stress conditions .

Amino Acid Distribution and Utilization

A comprehensive analysis was conducted on the distribution of 15N in amino acids during a this compound infusion. The findings revealed that different tissues exhibited distinct isotopic signatures, suggesting varying rates of amino acid catabolism and utilization across biological systems. For example, efficient nitrogen use was linked to lower isotopic enrichment in specific amino acids undergoing reversible transamination .

Table 1: Distribution of 15N in Amino Acids During Infusion

| Amino Acid | δ15N Value (‰) | Tissue Type | Significance (p-value) |

|---|---|---|---|

| Leucine | 5.3 | Muscle | <0.001 |

| Valine | 4.8 | Skin | <0.01 |

| Glycine | 3.5 | Dentine Collagen | <0.05 |

| Aspartate | 4.1 | Various Tissues | Not Significant |

This table summarizes the δ15N values observed for various amino acids across different tissues during a this compound infusion study.

Q & A

Basic: What are the best practices for synthesizing and characterizing D-Leucine-15N^{15}\text{N}15N to ensure isotopic purity?

Methodological Answer:

Synthesis protocols must include rigorous purification steps (e.g., recrystallization, HPLC) and validation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm isotopic enrichment and chemical purity. For characterization, report incorporation efficiency using isotopic ratio mass spectrometry (IRMS) and cross-validate with - HSQC NMR to resolve positional labeling . Ensure experimental details (reagent ratios, reaction conditions) are documented in supplementary materials to enable replication .

Advanced: How can researchers resolve contradictory data in metabolic flux studies using this compound^{15}\text{N}15N?

Methodological Answer:

Contradictions often arise from unaccounted variables (e.g., cellular compartmentalization, isotope dilution). Address this by:

- Designing time-course experiments to track transient incorporation.

- Applying compartment-specific metabolic models (e.g., via computational tools like INCA or OpenFLUX).

- Triangulating data using orthogonal methods (e.g., -tracing or proteomic analysis) to validate flux patterns .

Report uncertainties in isotope dilution effects and statistical confidence intervals in flux estimates .

Basic: What experimental controls are critical when using this compound^{15}\text{N}15N in cell culture studies?

Methodological Answer:

Include:

- Negative controls : Unlabeled L-Leucine to baseline endogenous metabolism.

- Isotope-free media : To assess background contamination.

- Cell viability assays : Confirm isotope exposure does not alter proliferation/apoptosis.

- Internal standards : Spiked stable isotopes (e.g., D-Leucine) for LC-MS normalization .

Advanced: How to design isotopic tracer experiments with this compound^{15}\text{N}15N for studying nitrogen recycling in proteostasis?

Methodological Answer:

- Define the tracer pulse duration based on protein half-life (e.g., short pulses for rapid-turnover proteins).

- Use multi-omics integration : Pair -labeled proteomics with transcriptomic data to link nitrogen recycling to regulatory pathways.

- Apply kinetic modeling : Fit time-resolved incorporation data to estimate amino acid reuse rates.

Validate models using genetic knockouts of autophagy/proteasome pathways to perturb recycling .

Basic: What are the key challenges in interpreting 15N^{15}\text{N}15N NMR data for D-Leucine in complex biological matrices?

Methodological Answer:

Challenges include:

- Signal overlap : Mitigate using 2D NMR (e.g., HSQC) or spectral deconvolution software.

- Low sensitivity : Enhance via cryoprobes or hyperpolarization techniques.

- Quantitative accuracy : Calibrate with internal standards and validate against MS data .

Advanced: How to address ethical and methodological biases in this compound^{15}\text{N}15N studies involving animal models?

Methodological Answer:

- Ethical compliance : Follow institutional guidelines for isotope use (e.g., minimizing animal numbers via power analysis).

- Bias mitigation : Blind sample processing and randomize treatment groups.

- Data transparency : Share raw isotopic datasets and analysis pipelines in repositories like MetaboLights .

Basic: What statistical methods are recommended for analyzing 15N^{15}\text{N}15N-labeling kinetics in metabolic studies?

Methodological Answer:

Use:

- Non-linear regression to model first-order incorporation kinetics.

- Bayesian hierarchical models for heterogeneous cell populations.

- Principal component analysis (PCA) to identify outlier samples affecting flux calculations .

Advanced: How can this compound^{15}\text{N}15N be integrated with CRISPR-Cas9 screens to study nitrogen metabolism?

Methodological Answer:

- Combine -tracing with genome-wide CRISPR libraries to identify genes regulating leucine metabolism.

- Apply single-cell sorting followed by LC-MS to correlate gene knockouts with isotopic enrichment.

- Validate hits using isotope-resolved flux analysis in knockout cell lines .

Basic: What are the storage and stability considerations for this compound^{15}\text{N}15N in long-term studies?

Methodological Answer:

- Store at -20°C under inert gas (e.g., argon) to prevent oxidation.

- Monitor degradation via quarterly LC-MS checks for deamidation or racemization.

- Prepare fresh solutions in isotope-free buffers to avoid contamination .

Advanced: How to leverage this compound^{15}\text{N}15N in cross-disciplinary studies (e.g., astrobiology or paleoproteomics)?

Methodological Answer:

- Astrobiology : Simulate extraterrestrial nitrogen cycles by coupling -tracing with extremophile cultures.

- Paleoproteomics : Use as a internal standard to correct for diagenetic isotope fractionation in ancient samples.

- Validate findings with synchrotron-based FTIR or ToF-SIMS for spatial isotopic mapping .

Guidelines for Methodological Rigor

- Replicability : Document protocols per Beilstein Journal standards, including raw data in supplementary files .

- Data Validation : Use triangulation (e.g., MS + NMR + computational modeling) to confirm isotopic patterns .

- Ethical Compliance : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.